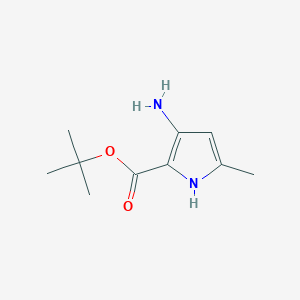
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The Medicinal Chemistry of Nonsteroidal Antiestrogens
Nonsteroidal antiestrogens exhibit potent antitumor effects, particularly useful for treating hormone-dependent breast tumors. The search for pure nonsteroidal antiestrogens aims to find agents effective in both estrogen receptor (ER) positive and ER negative diseases. Pure antiestrogens could provide a more complete blockade of estrogen action, offering potential advantages in breast cancer treatment, including more rapid and longer-lasting remission, effectiveness in patients who relapse during tamoxifen therapy, and greater efficacy in advanced breast cancer treatment. This review emphasizes structure-activity relationships and covers the chemistry of experimental and potentially useful nonsteroidal antiestrogens, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone and related compounds (Magarian, Overacre, Singh, & Meyer, 1994).
Redox Mediators in Treatment of Organic Pollutants
The enzymatic approach using redox mediators has gained attention for treating various organic pollutants in industrial wastewater. These recalcitrant compounds are degraded or transformed by enzymes such as laccases, lignin peroxidases, and others in the presence of redox mediators, enhancing substrate range and degradation efficiency. This review highlights the use of certain redox mediators and discusses the potential role of enzyme–redox mediator systems in remediating aromatic compounds present in industrial effluents/wastewater (Husain & Husain, 2007).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives have been synthesized for various therapeutic activities, with notable success in drug discovery for cancer and central nervous system disorders. This review covers patents on the therapeutic activities of these derivatives from 2010 to 2015, including specific patents on clinically important THIQs. The promising potential of these compounds in treating infectious diseases and other therapeutic activities is discussed, highlighting the importance of the fused THIQ scaffold in drug discovery (Singh & Shah, 2017).
BODIPY Platform for OLEDs
The BODIPY-based materials have emerged as platforms for applications like sensors, organic thin-film transistors, organic photovoltaics, and notably, as active materials in organic light-emitting diodes (OLEDs). This review provides an overview of the structural design, synthesis, and application of BODIPY-based organic semiconductors in OLED devices, discussing the significant developments and recent discoveries as near-IR emitters. The review aims to inspire new research for future developments of BODIPY-based materials as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-12-6-10-16-9-4-5-11-18(16)23)14-25-20-21-13-17(22-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSMJSWWUPXXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B2463576.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)
amine](/img/structure/B2463582.png)
![3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)

![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)
![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)

![1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2463596.png)
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
